Abamectin

Description

Propriétés

Numéro CAS |

71751-41-2 |

|---|---|

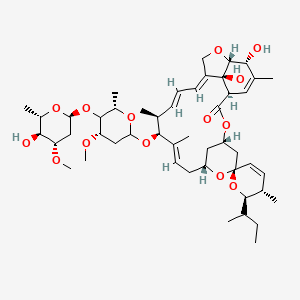

Formule moléculaire |

C95H142O28 |

Poids moléculaire |

1732.1 g/mol |

Nom IUPAC |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O14.C47H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3;11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25?,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |

Clé InChI |

IBSREHMXUMOFBB-MVGRHBATSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

SMILES isomérique |

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |

SMILES canonique |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

Apparence |

Solid powder |

Point d'ébullition |

717.52°C (rough estimate) |

melting_point |

150-155°C |

Pictogrammes |

Flammable; Corrosive; Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO; 0.007-0.01 mg l-1 (20 °C) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Abamectin, Affirm, Agri-Mek, Agrimek, Avid, Avid EC, Avomec, EPA Pesticide Chemical Code 122804, HSDB 6941, MK 0936, MK 936, Vertimec, Zephyr |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Isolation of Abamectin from Streptomyces avermitilis: A Technical Guide

An in-depth exploration of the discovery, isolation, and biosynthetic regulation of a cornerstone antiparasitic agent.

Introduction

Abamectin, a potent macrocyclic lactone, stands as a landmark discovery in the field of natural product chemistry and has had a profound impact on veterinary medicine, agriculture, and human health.[1][2] Produced as a secondary metabolite by the soil-dwelling actinomycete Streptomyces avermitilis, this compound is a mixture of two closely related compounds, avermectin B1a (>80%) and avermectin B1b (<20%).[2][3] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for fermentation, extraction, purification, and quantification. It further delves into the intricate regulatory network governing its biosynthesis, offering valuable insights for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to the discovery of avermectins began in the 1970s through a collaboration between the Kitasato Institute in Japan and Merck Sharp & Dohme Research Laboratories.[4] In a large-scale screening program for novel anthelmintic compounds, a culture of a previously uncharacterized actinomycete, later named Streptomyces avermitilis, was isolated from a soil sample in Japan.[4] Fermentation broths of this strain exhibited remarkable potency against the nematode Nematospiroides dubius in mice.[4] This led to the isolation and characterization of a family of eight closely related macrocyclic lactones, the avermectins.[4] Subsequent research focused on the most active components, leading to the development of this compound for agricultural use and ivermectin, a chemically modified derivative, for veterinary and human applications.

Fermentation of Streptomyces avermitilis

The production of this compound is achieved through submerged fermentation of Streptomyces avermitilis under controlled conditions. The composition of the fermentation medium and the physical parameters are critical for maximizing the yield of the desired avermectin components.

Experimental Protocol: Submerged Fermentation

-

Inoculum Preparation:

-

A vegetative mycelial inoculum is prepared by transferring a spore suspension of S. avermitilis to a seed medium (e.g., Yeast Malt Glucose Medium - YMG).[5][6]

-

The seed culture is incubated on an orbital shaker at approximately 150 rpm and 28°C for 24-48 hours until sufficient biomass is achieved.[6]

-

-

Production Medium:

-

Fermentation Conditions:

-

Maintain the fermentation at a controlled temperature, typically between 28°C and 31°C.[7][8]

-

Provide adequate aeration and agitation to ensure sufficient oxygen supply for the aerobic S. avermitilis.

-

The fermentation is typically carried out for a period of 10 to 14 days, during which this compound production is monitored.[7][8]

-

Data Presentation: Fermentation Media and this compound Yields

The following table summarizes various fermentation media compositions and the corresponding reported yields of avermectins.

| Medium Component | Concentration (g/L) | Reported Avermectin Yield (mg/L) | Reference |

| Medium 1 | |||

| Corn Starch | 149.57 | 5128 (B1a) | [1][9] |

| Yeast Extract | 8.92 | [1][9] | |

| Medium 2 (SM2) | |||

| Soluble Corn Starch | 50.0 | 17 (B1b) | [7][8] |

| Yeast Extract | 2.0 | [7][8] | |

| KCl | 0.1 | [7][8] | |

| CaCO3 | 0.8 | [7][8] | |

| MgSO4 | 0.1 | [7][8] | |

| Medium 3 | |||

| Corn Starch | 30.0 | Not specified | [10] |

| CaCO3 | 0.725 | [10] | |

| Medium 4 | |||

| Not specified | 310 (B1a) | [7] | |

| Medium 5 | |||

| Not specified | 2400 ± 200 (B1a) | [7] | |

| Medium 6 | |||

| Not specified | 28 (B1a + B1b) | [7] | |

| Medium 7 | |||

| Not specified | 17.5 | [7] | |

| Medium 8 | |||

| Not specified | 3238 (B1a + B1b) | [6] |

Extraction and Purification of this compound

This compound is primarily an intracellular product, meaning it is contained within the mycelia of S. avermitilis.[5] The extraction and purification process is therefore designed to efficiently recover the compound from the biomass.

Experimental Protocol: Extraction and Purification

-

Mycelial Harvest:

-

At the end of the fermentation, the broth is centrifuged or filtered to separate the mycelia from the culture supernatant.[6]

-

-

Extraction:

-

The harvested mycelia are extracted with an organic solvent. Methanol and ethanol are commonly used for this purpose.[6][11]

-

The mycelia are suspended in the solvent and subjected to homogenization or ultrasonication to disrupt the cells and facilitate the release of this compound.[6]

-

The mixture is then centrifuged to separate the solvent extract containing this compound from the cell debris.[6] This process can be repeated to maximize recovery.

-

-

Solvent Partitioning and Concentration:

-

The solvent extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to liquid-liquid partitioning. For example, the residue can be dissolved in n-hexane and extracted with acetonitrile.[12]

-

-

Crystallization:

-

Chromatographic Purification:

-

For higher purity, the crude this compound can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Mandatory Visualization: Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Quantification of this compound

Accurate quantification of this compound is essential for process optimization and quality control. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard analytical method.

Experimental Protocol: HPLC-UV Analysis

-

Sample Preparation:

-

HPLC Conditions:

-

Quantification:

-

A calibration curve is generated using standard solutions of this compound B1a and B1b of known concentrations.

-

The concentration of this compound in the sample is determined by comparing the peak areas of the sample chromatogram with the calibration curve.

-

Data Presentation: LC-MS/MS Parameters for this compound Quantification

For more sensitive and selective quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. The following table provides typical parameters.

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |

| Capillary Voltage | 2.5 - 3.5 kV | [5][14] |

| Cone Voltage | 20 V | [14] |

| Source Temperature | 150°C | [5][14] |

| Desolvation Temperature | 350 - 450°C | [5][14] |

| Desolvation Gas Flow | 500 - 1000 L/hr (N2) | [5][14] |

| Cone Gas Flow | 50 - 60 L/hr (N2) | [5] |

| Precursor Ion (m/z) for B1a | Varies with adduct ([M+H]+, [M+Na]+) | |

| Product Ions (m/z) for B1a | Varies depending on instrument and conditions | |

| Precursor Ion (m/z) for B1b | Varies with adduct ([M+H]+, [M+Na]+) | |

| Product Ions (m/z) for B1b | Varies depending on instrument and conditions |

Regulation of Avermectin Biosynthesis

The production of avermectin in S. avermitilis is a complex process controlled by a hierarchical network of regulatory genes. Understanding this network is crucial for the rational design of high-yielding strains. The ave gene cluster, which spans approximately 82 kb, contains the structural genes for avermectin biosynthesis as well as a key pathway-specific positive regulator, aveR.[9][15]

Several other transcriptional regulators have been identified that directly or indirectly influence the expression of aveR and the ave biosynthetic genes. These include both positive and negative regulators. For instance, AveT is a TetR-family transcriptional regulator that acts as a positive regulator of avermectin production.[15] Conversely, SAV576 and SAV577, also TetR-family regulators, have been shown to negatively regulate avermectin biosynthesis.

Mandatory Visualization: Regulatory Network of Avermectin Biosynthesis

Caption: Simplified regulatory cascade of avermectin biosynthesis.

Conclusion

The discovery of this compound from Streptomyces avermitilis represents a triumph of natural product screening and has provided humanity with a powerful tool against parasitic diseases and agricultural pests. The continuous efforts in optimizing fermentation and purification processes, coupled with a deeper understanding of the intricate regulatory networks governing its biosynthesis, hold the promise of further enhancing the production of this invaluable compound. This technical guide provides a solid foundation for researchers and professionals in the field, offering detailed methodologies and insights to facilitate further research and development in the fascinating world of avermectins.

References

- 1. Medium optimization for the production of avermectin B1a by Streptomyces avermitilis 14-12A using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Streptomyces avermitilis MICNEMA2022: a new biorational strain for producing this compound as an integrated nematode management agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN103030675A - Process of extracting this compound components B1 and B2 step by step by utilizing crystallization method - Google Patents [patents.google.com]

- 11. caa.go.jp [caa.go.jp]

- 12. Analysis of this compound Using High Performance Liquid Chromatography Techniques [cnagrochem.com]

- 13. brjac.com.br [brjac.com.br]

- 14. Increasing Avermectin Production in Streptomyces avermitilis by Manipulating the Expression of a Novel TetR-Family Regulator and Its Target Gene Product - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two Adjacent and Similar TetR Family Transcriptional Regulator Genes, SAV577 and SAV576, Co-Regulate Avermectin Production in Streptomyces avermitilis | PLOS One [journals.plos.org]

The Environmental Fate and Degradation of Abamectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abamectin, a widely used acaricide and insecticide, is a mixture of avermectin B1a (≥80%) and avermectin B1b (≤20%), macrocyclic lactones produced by the soil microorganism Streptomyces avermitilis.[1] Its efficacy in pest control is well-established; however, understanding its environmental fate and degradation pathways is paramount for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the environmental persistence, mobility, and transformation of this compound in various environmental compartments, including soil, water, and sediment. It also details the experimental protocols for key degradation studies and visualizes the primary degradation pathways.

Data Presentation: Quantitative Degradation of this compound

The environmental persistence of this compound is significantly influenced by factors such as sunlight, microbial activity, and the environmental matrix. The following tables summarize the quantitative data on this compound's degradation half-life under various conditions.

Table 1: this compound Degradation in Soil

| Condition | Half-life (t½) | Reference(s) |

| Photodegradation (on soil surface) | ||

| Unshaded soil surface | ~1 week | [2] |

| Shaded soil surface | 8 hours - 1 day | [3] |

| Microbial Degradation (in soil) | ||

| Aerobic, dark conditions | 2 weeks - 2 months | [2][3] |

| Aerobic | 12 - 52 days | [4] |

| Anaerobic conditions | Significantly decreased degradation | [3] |

| With soil fumigants (dazomet) | Extended by ~1.68 - 2.02 times | [5] |

| With soil fumigants (chloropicrin) | Extended by ~1.56 - 1.69 times | [5] |

Table 2: this compound Degradation in Aquatic Environments

| Environment | Condition | Half-life (t½) | Reference(s) |

| Water | |||

| Photodegradation | 4 - 21 hours | [6] | |

| Artificial pond water | 4 days | [3] | |

| Hydrolysis (pH 5, 7, 9) | Stable (minimal degradation after 28 days) | [6] | |

| Sediment | |||

| Pond sediment | 2 - 4 weeks | [3] |

Environmental Degradation Pathways

This compound degrades in the environment through several key pathways, primarily photodegradation and microbial degradation. Hydrolysis is not considered a significant degradation process for this compound.[6]

Photodegradation

Exposure to sunlight is a major route of this compound degradation. In water and on soil surfaces, photolysis rapidly transforms this compound into various photoproducts. The primary photochemical reaction involves the isomerization of the parent molecule. A key photoproduct is the 8,9-Z isomer of this compound (also referred to as the Δ-8,9-isomer), which has been shown to have toxicological properties similar to the parent compound.[4][6]

Biodegradation

Microbial activity in soil is a crucial factor in the degradation of this compound, particularly in the absence of light.[2][3] The primary aerobic soil degradation pathway involves hydroxylation or oxidation at the C-8α position, leading to the formation of 8α-hydroxy-avermectin B1a as the major metabolite.[4] This metabolite can exist in an equilibrium mixture with its ring-cleaved aldehyde form. Further oxidation can produce 8α-oxo-avermectin B1a .[4] Additional hydroxylation at the C-4 position can result in 4,8α-dihydroxy-avermectin B1a and 8α-oxo-4-hydroxy-avermectin B1a .[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible studies on the environmental fate of this compound. Below are synthesized protocols for key experiments based on cited literature.

Soil Degradation Study (Aerobic)

This protocol outlines a laboratory experiment to determine the aerobic degradation rate of this compound in soil.

-

Soil Collection and Preparation:

-

Collect soil from a relevant location, sieved to <2 mm.[7]

-

Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.

-

Adjust the soil moisture to a specific percentage of its maximum water-holding capacity (e.g., 30%).[7]

-

Pre-incubate the soil in the dark at a constant temperature (e.g., 25°C) for a period (e.g., 7 days) to stabilize microbial activity.[7]

-

-

Application of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).[7]

-

Apply the this compound solution to the soil samples to achieve the desired concentration (e.g., in mg/kg). The solvent should be allowed to evaporate.

-

-

Incubation:

-

Sampling and Analysis:

-

Collect soil subsamples at predetermined time intervals (e.g., 0, 7, 14, 21, 28, 35, 42, 60, and 90 days).[5]

-

Extract this compound and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Fluorescence, or Mass Spectrometry).[8]

-

Calculate the degradation half-life using first-order kinetics.[9]

-

Aquatic Degradation Study (Photodegradation)

This protocol describes an experiment to assess the photodegradation of this compound in water.

-

Solution Preparation:

-

Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

-

Prepare aqueous solutions of this compound in sterile, purified water buffered to a specific pH (e.g., pH 7).

-

-

Light Exposure:

-

Expose the this compound solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control for temperature.

-

Include dark controls (samples wrapped in aluminum foil) to differentiate between photodegradation and other degradation processes.

-

-

Sampling and Analysis:

-

Collect samples from both light-exposed and dark control solutions at various time points.

-

Analyze the samples directly or after solid-phase extraction (SPE) for concentration and purification.[10]

-

Quantify the concentration of this compound and its photoproducts using HPLC with fluorescence detection (HPLC-FLD) after a derivatization step or HPLC-MS/MS.[10][11]

-

Analytical Methodology: HPLC-FLD for this compound in Water

This is a common analytical method for quantifying this compound residues in aqueous samples.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with an appropriate solvent (e.g., acetonitrile) followed by purified water.[10]

-

Pass the water sample through the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the retained this compound with a suitable solvent (e.g., acetonitrile or dichloromethane).[10][12]

-

-

Derivatization:

-

HPLC-FLD Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector.[10]

-

Use an isocratic mobile phase, for example, a mixture of acetonitrile, water, and tetrahydrofuran.[10]

-

Set the excitation and emission wavelengths of the fluorescence detector to the optimal values for the this compound derivative (e.g., 364 nm excitation and 475 nm emission).[10]

-

Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from standards.

-

Conclusion

The environmental fate of this compound is characterized by rapid degradation through photodegradation and microbial processes, with hydrolysis playing a minimal role. Its strong adsorption to soil and sediment particles limits its mobility in the environment. The primary degradation products result from isomerization and oxidation of the parent molecule. A thorough understanding of these degradation pathways and the methodologies to study them is essential for a comprehensive environmental risk assessment of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. fao.org [fao.org]

- 5. Effect of soil fumigants on degradation of this compound and their combination synergistic effect to root-knot nematode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 7. Effect of soil fumigants on degradation of this compound and their combination synergistic effect to root-knot nematode | PLOS One [journals.plos.org]

- 8. Determination of this compound in soil samples using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Short-Time Derivatization Method for Analysis of this compound in Water Using High-Performance Liquid Chromatography Coupled to Fluorescence Detector [scirp.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. fao.org [fao.org]

Abamectin Toxicology in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abamectin, a widely used insecticide and acaricide, is a mixture of avermectins derived from the soil bacterium Streptomyces avermitilis. Its efficacy against a broad spectrum of agricultural and veterinary pests is well-established. However, its potential impact on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of this compound toxicology studies in various non-target organisms, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of toxicity.

Ecotoxicological Profile of this compound

This compound's mode of action primarily involves the interference with glutamate-gated and GABA-gated chloride channels in nerve and muscle cells of invertebrates, leading to paralysis and death.[1][2] While this mechanism provides some selectivity, this compound can also exert toxic effects on a range of non-target species.

Aquatic Organisms

This compound is recognized for its high toxicity to aquatic life, particularly invertebrates and fish.[3] Runoff from agricultural areas can lead to contamination of water bodies, posing a significant risk to these ecosystems.[4]

Terrestrial Organisms

In the terrestrial environment, beneficial insects such as honeybees are highly susceptible to this compound. Soil organisms also face exposure through direct application or from the feces of treated livestock. For birds and mammals, the toxicity of this compound is generally lower compared to aquatic organisms and invertebrates.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. Data is presented as LC50 (Lethal Concentration 50%), LD50 (Lethal Dose 50%), NOAEC (No Observed Adverse Effect Concentration), and LOAEC (Lowest Observed Adverse Effect Concentration), and ECx (Effect Concentration for x% of the population).

Table 1: Acute Toxicity of this compound to Non-Target Aquatic Organisms

| Species | Common Name | Exposure Duration | Endpoint | Value | Units | Reference |

| Oncorhynchus mykiss | Rainbow Trout | 96 hours | LC50 | 3.2 | µg/L | [5] |

| Lepomis macrochirus | Bluegill Sunfish | 96 hours | LC50 | 9.6 | µg/L | [3] |

| Cyprinus carpio | Carp | 96 hours | LC50 | 42 | µg/L | [5] |

| Daphnia magna | Water Flea | 48 hours | EC50 | 0.34 | µg/L | [3] |

| Daphnia similis | Water Flea | 48 hours | EC50 | 0.0051 | µg/L | |

| Chironomus xanthus | Midge Larva | 96 hours | LC50 | 2.67 | µg/L |

Table 2: Chronic Toxicity of this compound to Non-Target Aquatic Organisms

| Species | Common Name | Exposure Duration | Endpoint | Value | Units | Reference |

| Daphnia magna | Water Flea | 21 days | NOEC (Reproduction) | 0.03 | µg/L | |

| Pimephales promelas | Fathead Minnow | 32 days (ELS) | NOEC | 0.52 | µg/L | |

| Oryzias latipes | Japanese Medaka | 28 days (ELS) | LOEC | 0.27 | µg/L |

Table 3: Acute Toxicity of this compound to Non-Target Terrestrial Organisms

| Species | Common Name | Route of Exposure | Endpoint | Value | Units | Reference |

| Apis mellifera | Honeybee | Contact | LD50 (96h) | 0.002 | µ g/bee | |

| Apis mellifera | Honeybee | Oral | LD50 (96h) | 0.009 | µ g/bee | |

| Eisenia fetida | Earthworm | Soil | LC50 (14d) | 17.1 | mg/kg soil | [6] |

| Colinus virginianus | Bobwhite Quail | Oral | LD50 | >2000 | mg/kg bw | [3] |

| Anas platyrhynchos | Mallard Duck | Dietary | LC50 (5d) | 3102 | mg/kg diet | [3] |

| Mus musculus | Mouse | Oral | LD50 | 13.6 - 23.8 | mg/kg bw | [7] |

| Rattus norvegicus | Rat | Oral | LD50 | ~11 | mg/kg bw | [7] |

Table 4: Chronic and Sublethal Toxicity of this compound to Non-Target Terrestrial Organisms

| Species | Common Name | Exposure Duration | Endpoint | Value | Units | Reference |

| Eisenia fetida | Earthworm | 56 days | NOEC (Reproduction) | 0.25 | mg/kg soil | |

| Folsomia candida | Springtail | 28 days | EC10 (Reproduction) | 0.05 | mg/kg soil | [8] |

| Mus musculus | Mouse | 90 days | Behavioral Effects | 1/10 of LD50 | mg/kg bw/day | [2] |

| Rattus norvegicus | Rat | 2 years | NOAEL | 1.5 | mg/kg bw/day | [9] |

| Canis lupus familiaris | Beagle Dog | 1 year | NOAEL | 0.25 | mg/kg bw/day | [10] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the typical experimental protocols based on OECD guidelines for key non-target organism testing.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population over a 96-hour period.

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[7][11]

-

Test Conditions:

-

System: Static, semi-static, or flow-through. A semi-static system with daily renewal of the test solution is common.[12]

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 15°C for rainbow trout).

-

pH: Maintained between 6.0 and 8.5.

-

Dissolved Oxygen: Maintained above 60% of air saturation.

-

Light: 12-16 hour photoperiod.[12]

-

-

Procedure:

-

Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

-

Test Concentrations: A geometric series of at least five concentrations and a control are used.[3]

-

Exposure: At least seven fish are exposed per concentration in glass aquaria.[3][13]

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[11]

-

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using probit analysis or other appropriate statistical methods.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic test assesses the impact of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.

-

Test Organism: Young female Daphnia magna, less than 24 hours old at the start of the test.[14]

-

Test Conditions:

-

System: Semi-static with renewal of the test medium at least three times a week.[14]

-

Temperature: 20 ± 2°C.

-

Light: 16-hour photoperiod.

-

-

Procedure:

-

Data Analysis: The primary endpoint is the total number of live offspring produced per surviving parent. The NOEC, LOEC, and ECx for reproduction are determined.[16]

Honeybee Acute Toxicity Tests (based on OECD Guidelines 213 & 214)

These tests evaluate the acute oral and contact toxicity of a substance to adult honeybees.

-

Test Organism: Young adult worker honeybees (Apis mellifera).[17]

-

Oral Toxicity (OECD 213):

-

Contact Toxicity (OECD 214):

-

Exposure: A precise dose of the test substance in a suitable solvent is applied topically to the dorsal thorax of each bee.[18]

-

-

General Conditions:

-

Temperature: Maintained at approximately 25°C.

-

Duration: Observations for mortality and sublethal effects are made at 4, 24, 48, and, if necessary, up to 96 hours.[17]

-

-

Data Analysis: The LD50 values with 95% confidence limits are calculated for each observation time.[18]

Earthworm Reproduction Test (based on OECD Guideline 222)

This chronic test assesses the effects of a substance on the survival, growth, and reproduction of the earthworm Eisenia fetida.

-

Test Organism: Adult Eisenia fetida with a clitellum.

-

Test Conditions:

-

Substrate: Artificial soil according to OECD specifications.[19]

-

Temperature: 20 ± 2°C.

-

Light: Continuous illumination.

-

-

Procedure:

-

Exposure: Earthworms are exposed to a range of concentrations of the test substance mixed into the artificial soil for 28 days.[20][21]

-

Observations (Adults): Mortality and changes in biomass are recorded after 28 days.[19]

-

Reproduction Assessment: After 28 days, the adult worms are removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons. The number of juvenile worms is then counted.[19][21]

-

-

Data Analysis: The LC50 for adult mortality, and the NOEC, LOEC, and ECx for reproduction are determined.[20]

Signaling Pathways and Mechanisms of Toxicity

Beyond its primary mode of action on chloride channels, this compound can induce toxicity in non-target organisms through various other molecular pathways.

Oxidative Stress and the Nrf2-Keap1 Pathway

This compound exposure has been shown to induce the overproduction of reactive oxygen species (ROS) in various organisms, leading to oxidative stress.[8][22] This can cause damage to cellular components, including lipids, proteins, and DNA.

The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response.[23] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[23] However, under oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.[23] Studies in carp have shown that this compound can activate the Nrf2-Keap1 signaling pathway as a protective response to oxidative stress.[19]

Apoptosis and the PI3K/AKT/mTOR Pathway

This compound can induce programmed cell death, or apoptosis, in non-target organisms. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation.[1] Activation of this pathway generally promotes cell survival and inhibits apoptosis. However, studies have shown that this compound can inhibit the PI3K/AKT/mTOR pathway, leading to the induction of apoptosis and autophagy.[1][8][24] This inhibition can be triggered by the accumulation of ROS.[24] The apoptotic cascade involves the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3.[24]

Experimental and Assessment Workflows

A systematic approach is essential for conducting and evaluating toxicological studies. The following diagram illustrates a general workflow for pesticide toxicity testing and risk assessment.

Conclusion

This technical guide provides a summary of the current understanding of this compound's toxicology in non-target organisms. The compiled quantitative data highlights the varying sensitivity of different species, with aquatic invertebrates and honeybees being particularly vulnerable. The detailed experimental protocols, based on internationally recognized OECD guidelines, offer a framework for conducting robust and reproducible toxicological assessments. Furthermore, the elucidation of signaling pathways involved in this compound-induced toxicity, such as those related to oxidative stress and apoptosis, provides valuable insights into its molecular mechanisms of action. This information is essential for researchers, scientists, and drug development professionals in conducting comprehensive environmental risk assessments and developing strategies to mitigate the potential adverse effects of this compound on non-target organisms. Continued research is necessary to further refine our understanding of the sublethal effects of this compound and its long-term impacts on ecosystem health.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Negative effects of this compound on soil microbial communities in the short term [frontiersin.org]

- 7. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 16. oecd.org [oecd.org]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. content.fera.co.uk [content.fera.co.uk]

- 19. shop.fera.co.uk [shop.fera.co.uk]

- 20. Effects on earthworms – Reproduction test | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 21. youtube.com [youtube.com]

- 22. This compound induces cytotoxicity via the ROS, JNK, and ATM/ATR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound induces apoptosis and autophagy by inhibiting reactive oxygen species-mediated PI3K/AKT signaling in MGC803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Abamectin Binding Sites on Invertebrate Neuronal Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abamectin, a macrocyclic lactone derived from Streptomyces avermitilis, is a potent endectocide widely used in agriculture and veterinary medicine. Its primary mechanism of action involves the high-affinity binding to and modulation of specific ligand-gated ion channels in invertebrate nerve and muscle cells, leading to paralysis and death. This technical guide provides a comprehensive overview of the binding sites for this compound on invertebrate neuronal membranes, with a primary focus on its interaction with glutamate-gated chloride channels (GluCls) and a secondary discussion on its effects on γ-aminobutyric acid (GABA)-gated chloride channels. This document summarizes key quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Primary Binding Site: Glutamate-Gated Chloride Channels (GluCls)

The principal target for this compound and other avermectins in invertebrates is the glutamate-gated chloride channel (GluCl).[1][2] These channels, exclusive to invertebrates, are members of the Cys-loop superfamily of ligand-gated ion channels.[3] They are crucial for mediating inhibitory neurotransmission in response to the neurotransmitter glutamate.[3] this compound acts as a positive allosteric modulator of GluCls.[4] Instead of competing with glutamate for its binding site, this compound binds to a distinct, high-affinity site on the channel protein.[4]

Location and Structure of the Binding Site

The this compound/ivermectin binding site is located within the transmembrane (TM) domain of the GluCl receptor, at the interface between adjacent subunits of the pentameric channel.[4][5] Crystallographic and site-directed mutagenesis studies have revealed that this pocket is formed by the M1 and M3 helices of one subunit and the M2 helix of the neighboring subunit.[4][5]

Key amino acid residues that are critical for high-affinity ivermectin binding—and by extension, this compound binding—have been identified. These include a proline residue in the M1 helix and a glycine residue in the M3 helix.[6] The interaction with these residues, along with others in the transmembrane domains, stabilizes the open conformation of the channel.[4]

Mechanism of Action and Signaling Pathway

This compound binding to the allosteric site on the GluCl induces a conformational change that locks the channel in an open state.[2] This leads to a prolonged and essentially irreversible influx of chloride ions (Cl-) into the neuron or muscle cell.[2] The increased intracellular Cl- concentration causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli.[1] This disruption of normal nerve signal transmission results in flaccid paralysis and ultimately, the death of the invertebrate.[1]

Secondary Binding Sites: GABA-Gated Chloride Channels

While GluCls are the primary targets, this compound can also interact with γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Rs), another class of inhibitory Cys-loop receptors present in both invertebrates and vertebrates.[1] In invertebrates, this compound can potentiate the action of GABA, enhancing the inhibitory signal.[7] Some studies have shown that this compound stimulates GABA binding to its receptor.[7] However, the affinity and physiological impact of this compound on invertebrate GABA-Rs are generally considered to be lower than for GluCls, which contributes to its selective toxicity against many invertebrate pests.[1] Mutations in GABA receptor subunits have been linked to this compound resistance in some insect species, indicating that this interaction is pharmacologically significant.[8]

Quantitative Analysis of Avermectin Binding

Radioligand binding assays are a cornerstone for quantifying the affinity of a compound for its receptor. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger interaction. While data for this compound is limited, the closely related ivermectin has been studied extensively and serves as a reliable proxy.

| Invertebrate Species | Tissue/Preparation | Radioligand | Dissociation Constant (Kd) | Reference |

| Haemonchus contortus | Recombinant HcGluClα subunit | [³H]ivermectin | 26 ± 12 pM | [9][10] |

| Haemonchus contortus | Recombinant Hcgbr-2B subunit | [³H]ivermectin | 70 ± 16 pM | [9][10] |

| Haemonchus contortus | L3 Larval Membranes | [³H]ivermectin | 70 ± 7 pM | [9][10] |

| Drosophila melanogaster | Head Membranes | [³H]ivermectin | 0.20 nM | [11] |

| Drosophila melanogaster | Body Membranes | [³H]ivermectin | 0.34 nM | [11] |

| Schistocerca americana | Metathoracic Ganglia Membranes | [³H]ivermectin | 0.2 nM | [11] |

Key Experimental Methodologies

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd) and density (Bmax) of this compound binding sites on neuronal membranes.

Protocol Outline:

-

Membrane Preparation:

-

Dissect and homogenize target invertebrate tissue (e.g., insect heads, nematode larval preparations) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[12]

-

Centrifuge the homogenate at low speed to remove large debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[12]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer, and determine the protein concentration (e.g., using a BCA assay).[12]

-

-

Binding Incubation:

-

In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled ligand (e.g., [³H]ivermectin).[12]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound or ivermectin.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]

-

-

Separation and Counting:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[12]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound ligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[12]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding against the radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax values.[12]

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to functionally characterize the effects of this compound on GluCls expressed in a heterologous system, typically Xenopus laevis oocytes.

Protocol Outline:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Prepare cRNA (complementary RNA) from the cloned invertebrate GluCl subunit genes.

-

Microinject the cRNA into the oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current.[13][14]

-

Clamp the membrane potential at a fixed holding potential (e.g., -60 mV).[13]

-

Apply the agonist (glutamate) and/or this compound to the oocyte via the perfusion system.

-

Record the resulting chloride currents, which reflect the opening of the expressed GluCl channels.

-

-

Data Analysis:

-

Measure the amplitude and kinetics (activation, deactivation, desensitization) of the currents in response to different concentrations of glutamate and this compound.

-

Generate dose-response curves to determine the EC50 (half-maximal effective concentration) for both the direct activation by this compound and its potentiation of glutamate-induced currents.[2]

-

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in the GluCl receptor that are critical for this compound binding and channel modulation.

Protocol Outline:

-

Mutagenesis:

-

Use a plasmid containing the wild-type GluCl subunit cDNA as a template.

-

Employ a kit (e.g., QuikChange II XL) with specifically designed primers to introduce point mutations at target amino acid residues within the putative binding site.[15]

-

Transform the mutated plasmid into competent E. coli for amplification.

-

Sequence the plasmid DNA to confirm the successful incorporation of the desired mutation.[16]

-

-

Functional Analysis:

-

Express the mutant GluCl channels in Xenopus oocytes.

-

Use TEVC to compare the sensitivity of the mutant channels to this compound with that of the wild-type channels.[17] A significant shift in the EC50 value or a loss of response indicates that the mutated residue is important for this compound interaction.

-

Alternatively, express the mutant channels in cell lines (e.g., COS-7 cells) and perform radioligand binding assays to assess changes in binding affinity (Kd).[9]

-

Conclusion

The primary binding site for this compound in invertebrates is a unique allosteric site on the glutamate-gated chloride channel. This high-affinity interaction leads to the irreversible opening of the channel, causing a massive influx of chloride ions, hyperpolarization of neuronal and muscular membranes, and ultimately, lethal paralysis. While secondary interactions with GABA-gated chloride channels exist and can contribute to its insecticidal activity and resistance profiles, the selective and potent action on GluCls remains the cornerstone of this compound's efficacy and its relative safety in vertebrates, which lack this receptor. The experimental protocols detailed herein provide a robust framework for the continued investigation of these critical molecular targets, aiding in the development of novel antiparasitic agents and the management of resistance.

References

- 1. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Avermectin modulation of GABA binding to membranes of rat brain, brine shrimp and a fungus, Mucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. High-affinity ivermectin binding to recombinant subunits of the Haemonchus contortus glutamate-gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of neuron-specific ivermectin binding sites in Drosophila melanogaster and Schistocerca americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 14. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Engineered Glutamate-gated Chloride (GluCl) Channel for Sensitive, Consistent Neuronal Silencing by Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 17. researchgate.net [researchgate.net]

The Genetic Blueprint of Abamectin Production in Streptomyces avermitilis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abamectin, a potent anthelmintic and insecticidal agent, is a secondary metabolite produced by the soil bacterium Streptomyces avermitilis. This macrolide lactone is a cornerstone of modern agriculture and veterinary medicine. Understanding and manipulating the genetic basis of its production is paramount for strain improvement and the development of novel, more effective derivatives. This technical guide provides an in-depth exploration of the genetic architecture and regulatory networks governing this compound biosynthesis in S. avermitilis, offering a comprehensive resource for researchers in the field.

The Avermectin Biosynthetic Gene Cluster (ave)

The production of this compound is orchestrated by a large, approximately 82 kb biosynthetic gene cluster (BGC) containing 18 open reading frames (ORFs).[1] This cluster houses the genes responsible for the synthesis of the polyketide backbone, its subsequent modifications, and the attachment of a sugar moiety. The biosynthesis can be broadly divided into three stages: formation of the polyketide-derived aglycon, modification of the aglycon, and glycosylation.[2]

Polyketide Backbone Synthesis

The core of the this compound molecule is a polyketide chain assembled by a type I polyketide synthase (PKS) system. This system is encoded by four large, multifunctional genes: aveA1, aveA2, aveA3, and aveA4.[2][3] These genes encode 12 modules, each responsible for a specific round of chain elongation, incorporating either acetate or propionate units.[2][3] The PKS genes are organized into two convergently transcribed units.[2][3]

Post-PKS Modifications and Glycosylation

Following the synthesis of the polyketide chain, a series of enzymatic modifications, including cyclization, oxidation, and methylation, are carried out by enzymes encoded within the ave cluster. Key genes involved in these modifications include:

-

aveC : Encodes a cyclase responsible for the formation of the spiroketal ring structure.

-

aveE : Encodes a cytochrome P450 hydroxylase involved in furan ring formation.[2]

-

aveD : Encodes a C5-O-methyltransferase.

-

aveF : Encodes a ketoreductase.

The final step in this compound biosynthesis is the glycosylation of the aglycon with a disaccharide of the deoxysugar L-oleandrose. The genes responsible for the synthesis and attachment of this sugar moiety are also located within the ave cluster.

Regulatory Network of this compound Biosynthesis

The expression of the ave gene cluster is tightly controlled by a complex regulatory network involving both pathway-specific and pleiotropic regulators. Understanding these regulatory mechanisms is crucial for developing strategies to enhance this compound production.

Pathway-Specific Regulation: The Role of aveR

The most critical regulator of the ave cluster is the pathway-specific transcriptional activator, AveR . This protein, belonging to the Large ATP-binding regulators of the LuxR (LAL) family, is essential for the transcription of all ave structural genes.[1][4] Inactivation of aveR leads to a complete loss of this compound production, while its overexpression can significantly increase yields, although there appears to be a threshold beyond which higher concentrations of AveR become inhibitory.[4][5]

Pleiotropic Regulators

Several other transcriptional regulators have been identified that modulate this compound biosynthesis, often by influencing the expression of aveR or by controlling the supply of precursor metabolites.

-

AveT : A TetR-family transcriptional regulator that acts as a positive regulator of this compound production by indirectly stimulating the transcription of aveR.[1] AveT also represses its own transcription and that of the adjacent gene pepD2, as well as aveM and sav_7491.[6]

-

AveM : A putative transmembrane efflux protein belonging to the major facilitator superfamily (MFS). Deletion of aveM leads to a significant increase in this compound production, suggesting it has a negative effect on biosynthesis.[6]

-

SAV576 : A TetR-family transcriptional regulator that acts as a negative regulator of this compound production.[7]

-

SAV4189 : A MarR-family transcriptional regulator that positively influences this compound biosynthesis by indirectly affecting aveR expression.[8]

-

MtrA : A transcriptional regulator of the OmpR family that has a negative regulatory effect on this compound biosynthesis.[9]

The interplay of these regulators forms a complex network that fine-tunes the production of this compound in response to various cellular and environmental signals.

Quantitative Data on Genetic Manipulation

Genetic engineering of both structural and regulatory genes has been shown to significantly impact this compound production. The following tables summarize key quantitative data from various studies.

| Genetic Modification | Strain | Effect on this compound Production | Reference |

| Overexpression of aveR | Wild-type | Increased production | [4] |

| Deletion of aveM | Wild-type & Industrial | Clear increases in production levels | [2][6] |

| Overexpression of aveT | Wild-type & Industrial | Clear increases in production levels | [2][6] |

| Deletion of SAV576 | Wild-type | Increased production | [7] |

| Overexpression of SAV4189 | Wild-type & Industrial | Significantly increased production | [8] |

| Deletion of mtrA | Wild-type | Increased production | [9] |

| Gene/Strain | Modification | Fold Increase in Production | Specific Titer | Reference |

| avtAB (ABC transporter) | Overexpression | ~2-fold (on agar plates) | 4.8 g/L (in high-yield producer) | [3] |

| malEFG (Maltose ABC transporter) | Overexpression | 2.6 to 3.3-fold | - | [1] |

| metK (S-adenosylmethionine synthetase) | Overexpression (integrative vector) | ~5.5-fold (in wild-type) | - | [10] |

| metK (S-adenosylmethionine synthetase) | Overexpression (multi-copy vector) | ~2.0-fold (in wild-type) | - | [10] |

| rpp (Type III PKS cluster) | Deletion | - | 1262 mg/L (from 1024 mg/L) | [11] |

| rpp (Type III PKS cluster) | Deletion (industrial strain) | - | 4450 mg/L (from 3582 mg/L) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the genetic analysis of this compound production in S. avermitilis.

Gene Knockout via Homologous Recombination

This protocol describes the generation of a gene deletion mutant using a temperature-sensitive, non-replicating vector in S. avermitilis.

Materials:

-

S. avermitilis wild-type strain

-

E. coli ET12567 (pUZ8002) for conjugation

-

Temperature-sensitive vector (e.g., pKC1139)

-

Appropriate antibiotics (e.g., apramycin, nalidixic acid)

-

Enzymes for molecular cloning (restriction enzymes, ligase, DNA polymerase)

-

Media: YMS agar, TSB, 2xYT, ISP4

Procedure:

-

Construct the knockout plasmid:

-

Amplify the upstream and downstream flanking regions (typically ~1-2 kb each) of the target gene from S. avermitilis genomic DNA using PCR.

-

Clone the two flanking regions into the vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin resistance gene, aac(3)IV).

-

Verify the construct by restriction digestion and sequencing.

-

-

Conjugation:

-

Transform the knockout plasmid into E. coli ET12567 (pUZ8002).

-

Grow the E. coli donor strain and the S. avermitilis recipient strain to mid-log phase.

-

Mix the donor and recipient cells and plate them on ISP4 medium.

-

Incubate at 30°C for 16-20 hours.

-

Overlay the plates with nalidixic acid and the appropriate antibiotic for selecting exconjugants (e.g., apramycin).

-

Incubate at 30°C until exconjugants appear.

-

-

Selection of single-crossover mutants:

-

Streak the exconjugants on YMS agar containing the selection antibiotic and incubate at 37°C (the non-permissive temperature for pKC1139 replication). This selects for colonies where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

-

Selection of double-crossover mutants:

-

Inoculate the single-crossover mutants into TSB liquid medium and grow at 30°C for 2-3 days to allow for a second recombination event.

-

Plate the culture on YMS agar and incubate at 30°C.

-

Replica plate the resulting colonies onto YMS agar with and without the selection antibiotic.

-

Colonies that are sensitive to the antibiotic are potential double-crossover mutants where the target gene has been replaced by the resistance cassette.

-

-

Verification:

-

Confirm the gene deletion in the antibiotic-sensitive colonies by PCR using primers flanking the target gene and by Southern blot analysis.

-

Gene Overexpression

This protocol outlines the procedure for overexpressing a gene of interest in S. avermitilis using an integrative or multi-copy expression vector.

Materials:

-

S. avermitilis strain

-

Expression vector (e.g., pSET152 for integration, pKC1139 for multi-copy) containing a strong constitutive promoter (e.g., ermEp*)

-

Gene of interest

-

Standard molecular cloning reagents and equipment

Procedure:

-

Construct the overexpression plasmid:

-

Amplify the coding sequence of the gene of interest from S. avermitilis genomic DNA.

-

Clone the gene downstream of the constitutive promoter in the expression vector.

-

Verify the construct by sequencing.

-

-

Transformation:

-

Introduce the overexpression plasmid into the desired S. avermitilis strain via protoplast transformation or intergeneric conjugation from E. coli.

-

-

Selection and Verification:

-

Select for transformants using the appropriate antibiotic resistance marker on the vector.

-

Confirm the integration or presence of the plasmid by PCR.

-

-

Analysis of Overexpression:

-

Quantify the transcript levels of the gene of interest using qRT-PCR to confirm overexpression.

-

Analyze the phenotype of the overexpression strain, including this compound production levels.

-

Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the quantification of gene expression levels in S. avermitilis.

Materials:

-

S. avermitilis mycelia from different growth phases or experimental conditions

-

RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

SYBR Green or other fluorescent dye-based qPCR master mix

-

qRT-PCR instrument

-

Primers for the gene of interest and a housekeeping gene (e.g., hrdB)

Procedure:

-

RNA Extraction:

-

Harvest S. avermitilis mycelia by centrifugation.

-

Extract total RNA using a suitable method, ensuring the removal of contaminating DNA by treatment with DNase I.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.

-

-

qPCR Reaction:

-

Set up the qPCR reactions containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target and housekeeping genes.

-

Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Visualizing the Genetic Network: Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key regulatory and biosynthetic pathways involved in this compound production.

Regulatory Cascade of this compound Biosynthesis

Caption: A simplified diagram of the regulatory cascade controlling this compound biosynthesis.

This compound Biosynthesis Workflow

Caption: A flowchart illustrating the major steps in the this compound biosynthetic pathway.

Conclusion

The genetic basis of this compound production in Streptomyces avermitilis is a multifaceted and intricately regulated process. The characterization of the ave biosynthetic gene cluster and the elucidation of its complex regulatory network have provided a solid foundation for the rational design of strain improvement strategies. By leveraging the knowledge and experimental protocols outlined in this guide, researchers can further unravel the complexities of this compound biosynthesis and develop novel approaches to enhance the production of this vital antiparasitic agent. The continued exploration of the genetic landscape of S. avermitilis holds immense promise for the future of drug development and biotechnology.

References

- 1. Enhancement of avermectin and ivermectin production by overexpression of the maltose ATP-binding cassette transporter in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increasing Avermectin Production in Streptomyces avermitilis by Manipulating the Expression of a Novel TetR-Family Regulator and Its Target Gene Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of the ABC transporter AvtAB increases avermectin production in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a pleiotropic regulator MtrA in Streptomyces avermitilis controlling avermectin production and morphological differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Rationally Improving Doramectin Production in Industrial Streptomyces avermitilis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineered Streptomyces avermitilis host for heterologous expression of biosynthetic gene cluster for secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overexpression of metK shows different effects on avermectin production in various Streptomyces avermitilis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sketchviz.com [sketchviz.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Abamectin in Soil and Water

Introduction Abamectin is a widely used insecticide and acaricide derived from the soil bacterium Streptomyces avermitilis.[1] It consists of a mixture of at least 80% avermectin B1a and no more than 20% avermectin B1b.[2][3] Due to its extensive use in agriculture, monitoring its concentration in environmental samples like soil and water is crucial for assessing environmental fate, ensuring regulatory compliance, and protecting ecosystems.[1][4] High-Performance Liquid Chromatography (HPLC) is a robust and sensitive technique for the separation, identification, and quantification of this compound residues.[4][5] This document provides detailed methods for the analysis of this compound in soil and water matrices using HPLC coupled with Ultraviolet (UV), Fluorescence (FLD), and Tandem Mass Spectrometry (MS/MS) detection.

Part 1: Analysis of this compound in Water

This compound can enter water systems through agricultural runoff or leaching, posing a risk to aquatic organisms even at low concentrations.[6][7] HPLC methods provide the necessary sensitivity for detecting these trace amounts.

Methodologies and Data

Several HPLC-based methods are employed for this compound detection in water, primarily differing in the sample preparation and detection techniques.

-

HPLC with UV Detection (HPLC-UV): This is a common and accessible method. It typically involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte, followed by separation on a C18 column and detection at approximately 245 nm.[2][5][8]

-

HPLC with Fluorescence Detection (HPLC-FLD): To enhance sensitivity, this compound can be derivatized to form a fluorescent product. This post-extraction step significantly lowers detection limits, making it suitable for trace residue analysis.[3]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method. It eliminates matrix interferences and can achieve very low limits of quantification (LOQ), often required for regulatory monitoring.[7][9]

Quantitative Data Summary for this compound in Water

| Parameter | HPLC-UV | HPLC-FLD (with Derivatization) | LC-MS/MS |

| Column | C18 (250 mm x 4.6 mm, 5 µm)[6][8] | C18 | Not Specified |

| Mobile Phase | Acetonitrile:Water (80:20, v/v)[6][8] | Acetonitrile & Water Gradient | Acetonitrile & Water with Ammonium Formate[10] |

| Flow Rate | 1.5 mL/min[6] | 1.0 mL/min[11] | 0.3 mL/min[10] |

| Detection | UV at 220 nm[6] or 245 nm[2] | FLD (Ex: 364 nm, Em: 475 nm)[3] | ESI Positive[10] |

| LOD | ~0.4 ppb (µg/L)[6] | 0.1 µg/L[3][11] | Not Specified |

| LOQ | ~1.0 ppb (µg/L)[6] | 0.2 µg/L[3][11] | 0.05 µg/L[9] |

| Recovery | 97.6% - 101.5%[6] | ~108%[3][11] | 70% - 120%[9] |

Experimental Workflow: Water Analysis

Protocol: this compound Analysis in Water by HPLC-UV

This protocol details a method using liquid-liquid extraction followed by HPLC-UV detection.[6]

1. Materials and Reagents

-

This compound reference standard (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ultrapure water

-

Glassware: 100 mL volumetric flasks, separatory funnels

-

Rotary evaporator

-

HPLC system with UV detector, C18 column (250 mm x 4.6 mm, 5 µm)

2. Standard Solution Preparation

-

Stock Solution (1000 ppm): Accurately weigh and dissolve 100 mg of this compound standard in 100 mL of acetonitrile.

-

Working Stock Solution (10 ppm): Dilute 1 mL of the stock solution to 100 mL with acetonitrile.

-

Calibration Standards: Prepare a series of standards (e.g., 1, 10, 100, 500, 1000 ppb) by diluting the working stock solution with the mobile phase.[6]

3. Sample Preparation (Liquid-Liquid Extraction)

-

Collect 100 mL of the water sample.

-

Transfer the sample to a separatory funnel.

-

Extract the sample three times with 60 mL portions of dichloromethane for this compound.[6]

-

Combine the organic extracts.

-

Concentrate the collected organic phase to near dryness using a rotary evaporator.

-

Reconstitute the residue in 1.0 mL of acetonitrile.[6]

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

-

Instrument: HPLC with UV Detector

-

Column: C18 (250 mm x 4.6 mm, 5 µm)[8]

-

Mobile Phase: Acetonitrile : Water (80:20, v/v)[8]

-

Flow Rate: 1.5 mL/min[6]

-

Injection Volume: 20 µL[6]

-

Column Temperature: 30 °C[8]

-

Detection Wavelength: 245 nm[8]

5. Analysis and Calculation

-

Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the prepared water sample.

-

Identify the this compound peak based on the retention time from the standards (approx. 8.9 min under similar conditions).[8]

-

Quantify the this compound concentration in the sample using the calibration curve.

Part 2: Analysis of this compound in Soil

This compound has a strong tendency to bind to soil particles.[6] Therefore, its extraction from complex soil matrices requires robust procedures to ensure accurate quantification.

Methodologies and Data

LC-MS/MS is the preferred method for soil analysis due to its high selectivity and sensitivity, which helps overcome matrix interference.[7][12]

-

Sample Preparation: Extraction is a critical step. Accelerated Solvent Extraction (ASE) is an efficient automated technique.[7] Manual methods typically involve shaking the soil sample with an organic solvent like acetonitrile.[10][12] A cleanup step using sorbents like PSA (primary secondary amine) may be required to remove co-extractives.[10]

-

Detection: While UV detection is possible, MS/MS provides a significant increase in sensitivity and specificity, which is advantageous for complex soil extracts.[7][12] The use of tandem MS eliminates matrix interferences effectively.[7]

Quantitative Data Summary for this compound in Soil

| Parameter | HPLC-UV | HPLC-MS/MS |

| Extraction | Solvent Extraction[1] | Accelerated Solvent Extraction (ASE)[7][12] or QuEChERS[10] |

| Column | C18 | Inertsil ODS (250 x 4.6 mm, 5 µm)[12] or Zorbax XDB Eclipse (150 x 2.1 mm, 3.5 µm)[10] |

| Mobile Phase | Acetonitrile:Water | Buffer:Methanol:Acetonitrile (15:33:52)[12] or Acetonitrile/Water with Ammonium Formate[10] |

| Flow Rate | 1.0 mL/min[12] | 0.3 mL/min[10] |

| Detection | UV at 254 nm[12] | APCI or ESI Positive[7][10] |

| LOD | Not Specified | Not Specified |

| LOQ | Not Specified | 0.005 mg/kg[10] |

| Recovery | 91%[7][12] | 68% (overall); 53.6% (B1a), 36.8% (B1b)[7][12] |

Experimental Workflow: Soil Analysis

Protocol: this compound Analysis in Soil by LC-MS/MS (QuEChERS Method)

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.[10]

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

-

Primary Secondary Amine (PSA) sorbent

-

QuEChERS centrifuge tubes (50 mL and 15 mL)

-

LC-MS/MS system with ESI source

2. Standard Solution Preparation

-

Prepare stock and working standards in acetonitrile as described in the water analysis protocol.

3. Sample Preparation (QuEChERS)

-

Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile. Shake vigorously for 1 minute.[10]

-

Add 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[10]

-

Shake immediately and vigorously for 1 minute, then centrifuge for 5 minutes at ≥3000 rpm.

-

Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing 150 mg MgSO₄ and 25 mg PSA per mL of extract.[10]

-

Shake the cleanup tube for 30 seconds and centrifuge for 5 minutes at ≥3000 rpm.

-

Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Instrument: LC-MS/MS with ESI source

-

Column: C18 reverse-phase, e.g., Zorbax XDB Eclipse (150 x 2.1 mm, 3.5 µm)[10]

-

Mobile Phase A: 50 mL Acetonitrile in 950 mL Water + 10 mmol ammonium formate (pH adjusted to 4)

-

Mobile Phase B: 920 mL Acetonitrile + 80 mL Water + 10 mmol ammonium formate[10]

-

Gradient: Start with 30% B and increase to 100% B.

-

Flow Rate: 0.3 mL/min[10]

-

Injection Volume: 10 µL[10]

-

Ionization Mode: ESI Positive

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Avermectin B1a (e.g., 890.5 → 567.4) and B1b (e.g., 876.6 → 553.3).[10]

5. Analysis and Calculation

-

Inject standards to establish instrument calibration.

-

Analyze the prepared soil extracts.

-

Quantify this compound components (B1a and B1b) by comparing the peak areas from the sample to the calibration curve, factoring in the initial sample weight and dilution factors.

References

- 1. Analysis of this compound Using High Performance Liquid Chromatography Techniques [cnagrochem.com]

- 2. scielo.br [scielo.br]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. HPLC Method Development for Quantitative Analysis of this compound in Various Samples [cnagrochem.com]

- 5. HPLC Method for Analyzing this compound Concentration in Chemical Formulations [cnagrochem.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Determination of this compound in soil samples using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ppqs.gov.in [ppqs.gov.in]

- 9. epa.gov [epa.gov]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Bioassay Techniques Assessing Abamectin Efficacy Against Spider Mites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for conducting bioassays to evaluate the efficacy of abamectin against various spider mite species, particularly the two-spotted spider mite, Tetranychus urticae. The protocols outlined are essential for resistance monitoring, the development of new acaricide formulations, and for understanding the sublethal effects of this compound.

Introduction to this compound and its Mode of Action

This compound is a widely used acaricide and insecticide derived from the soil bacterium Streptomyces avermitilis.[1] It is highly effective against spider mites due to its neurotoxic properties.[2][3] this compound acts as a glutamate-gated chloride channel (GluCl) allosteric modulator, and it also affects gamma-aminobutyric acid (GABA) receptors in the nervous system of mites.[3][4] This interference with nerve signal transmission leads to paralysis and ultimately the death of the mite.[1][4] The compound exhibits both contact and ingestion toxicity.[3] It also has translaminar properties, meaning it can penetrate leaf tissues to target mites feeding on the underside of leaves.[2]

This compound Signaling Pathway in Spider Mites

Caption: this compound's mode of action on spider mite neurons.

Quantitative Efficacy Data

The following tables summarize the lethal concentrations (LC50) and lethal doses (LD50/LD90) of this compound against spider mites from various studies. These values are crucial for establishing baseline susceptibility and monitoring for resistance.

Table 1: LC50 Values of this compound against Tetranychus urticae (Two-spotted Spider Mite)

| Bioassay Method | Mite Strain | LC50 (mg/L) | 95% Confidence Limits | Reference |

| Slide-dip | Susceptible (SS) | 5.39 | Not Specified | [5] |

| Not Specified | Adult Females | 0.51 ml/L | Not Specified | |

| Not Specified | Eggs | 0.56 ml/L | Not Specified | |

| Leaf Residual | Varied Field Populations | Resistance ratios at LC95 ranged from 0.5 to 175 | Not Specified | [6] |

| Residual Contact Vial | Resistant (RR) | 30.11 | Not Specified | [7] |

| Residual Contact Vial | Susceptible | 0.9987 | Not Specified | [7] |

Table 2: LD50 and LD90 Values of this compound against Tetranychus cinnabarinus (Carmine Spider Mite)

| Assessment Period | LD50 (ml/L) | LD90 (ml/L) | Reference |

| 24 hours | 0.58 | 0.82 | [3] |

| 48 hours | 0.49 | 0.71 | [3] |

| 72 hours | 0.48 | 0.69 | [3] |

| 96 hours | Not Specified | 0.64 | [3] |

Experimental Protocols

A consistent and healthy supply of spider mites is fundamental for reliable and reproducible bioassay results.

Rearing of Tetranychus urticae

-